4-{[2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenoxy]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imino group: This step involves the reaction of an amine with an aldehyde or ketone to form an imine (Schiff base).
Introduction of the sulfonamido group: This can be achieved by reacting the imine with a sulfonyl chloride in the presence of a base.
Benzoic acid formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy and sulfonamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The imino group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Shares the imino and methoxy groups but lacks the sulfonamido and benzoic acid moieties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar imino group but differs in the overall structure and functional groups.
Uniqueness
4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonamido and benzoic acid groups sets it apart from other similar compounds, providing a broader range of interactions and applications.
Eigenschaften
Molekularformel |
C23H22N2O6S |
---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
4-[[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-16-3-10-20(11-4-16)32(28,29)25-24-14-18-7-12-21(22(13-18)30-2)31-15-17-5-8-19(9-6-17)23(26)27/h3-14,25H,15H2,1-2H3,(H,26,27)/b24-14+ |
InChI-Schlüssel |
BVZDVHBLSQVAHM-ZVHZXABRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.